

An In-depth Technical Guide to 4-Bromothiazole-5-carbonitrile

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Compound of Interest

Compound Name: **4-Bromothiazole-5-carbonitrile**

Cat. No.: **B1288823**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to **4-Bromothiazole-5-carbonitrile** (CAS No: 1367964-98-4).^{[1][2]} While this compound is available commercially, detailed experimental data on its synthesis and structural characterization are not extensively published in peer-reviewed literature. This document, therefore, consolidates available information and presents predicted spectroscopic data based on the analysis of analogous structures. Furthermore, it outlines a plausible synthetic route and a standard analytical workflow for its characterization, intended to serve as a foundational resource for researchers.

Molecular Structure and Properties

4-Bromothiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a nitrile group at the 5-position. The presence of these functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.

General Properties

The fundamental molecular properties of **4-Bromothiazole-5-carbonitrile** are summarized in the table below.

Property	Value	Reference
CAS Number	1367964-98-4	[1]
Molecular Formula	C ₄ HBrN ₂ S	[1] [2]
Molecular Weight	189.03 g/mol	[1]
IUPAC Name	4-bromo-1,3-thiazole-5-carbonitrile	
SMILES	N#CC1=C(Br)SC=N1	[1]
Purity (Typical)	≥95%	[3]
Storage	Sealed in dry, 2-8°C	[1]

Structural Details

As of this writing, the crystal structure of **4-Bromothiazole-5-carbonitrile** has not been publicly reported. Therefore, precise experimental data on bond lengths and angles are unavailable. The structure consists of a planar, aromatic thiazole ring. The electron-withdrawing nature of the bromine atom and the nitrile group influences the electron density distribution within the ring, making it a unique scaffold for further chemical modifications.

Spectroscopic Characterization (Predicted)

While specific spectral data for **4-Bromothiazole-5-carbonitrile** is not widely published, we can predict the expected spectroscopic characteristics based on known data for similar thiazole derivatives and general principles of spectroscopy. Commercial suppliers may provide compound-specific analytical data upon request.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	8.5 - 9.0	Singlet (s)	The single proton on the thiazole ring (at C2) is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and the overall aromaticity.
^{13}C NMR	~150 - 160	C2	The chemical shift of the carbon atom between the nitrogen and sulfur is typically in this range in thiazole systems.
~110 - 120	C4-Br		The carbon atom bearing the bromine is expected in this region.
~100 - 110	C5-CN		The carbon attached to the nitrile group.
~115 - 125	-C≡N		The nitrile carbon itself typically appears in this range. [4] [5]

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
C≡N (Nitrile)	2220 - 2240	Medium to Strong	This is a characteristic absorption for a nitrile group conjugated with an aromatic system.
C=N (Thiazole ring)	1500 - 1600	Medium	Aromatic ring stretching vibrations.
C-H (Thiazole ring)	3050 - 3150	Weak to Medium	Aromatic C-H stretching.
C-Br	500 - 600	Medium to Strong	Carbon-bromine stretching vibration.

Disclaimer: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Technique	Expected Observation	Notes
Electron Ionization (EI-MS)	Molecular ion peak (M ⁺) at m/z ≈ 188 and 190 in a ~1:1 ratio.	The isotopic pattern of bromine (⁷⁹ Br and ⁸¹ Br) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Fragmentation	Common fragmentation pathways would involve the loss of Br, CN, or HCN.	

Disclaimer: These are predicted fragmentation patterns and may differ from experimental results.

Experimental Protocols

Proposed Synthesis of 4-Bromothiazole-5-carbonitrile

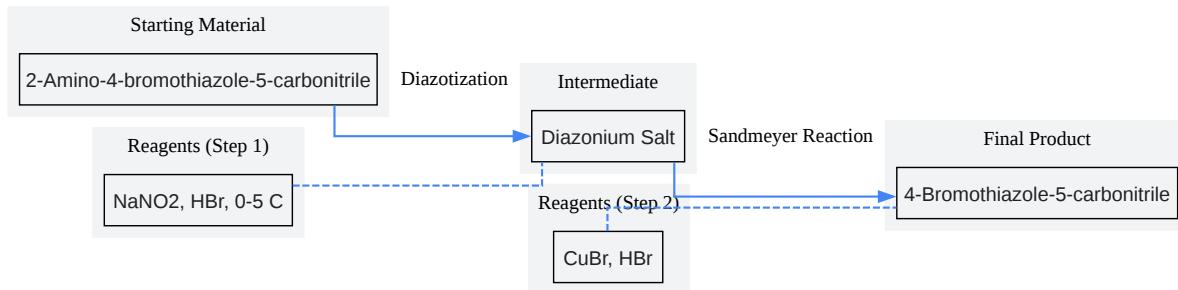
A plausible synthetic route to **4-Bromothiazole-5-carbonitrile** can be adapted from the Hantzsch thiazole synthesis or subsequent modifications of a pre-formed thiazole ring. A potential two-step process is outlined below, starting from 2-amino-thiazole-5-carbonitrile.

Step 1: Diazotization of 2-Amino-4-bromothiazole-5-carbonitrile

- To a stirred suspension of 2-amino-**4-bromothiazole-5-carbonitrile** (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer-type Reaction

- In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr at 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

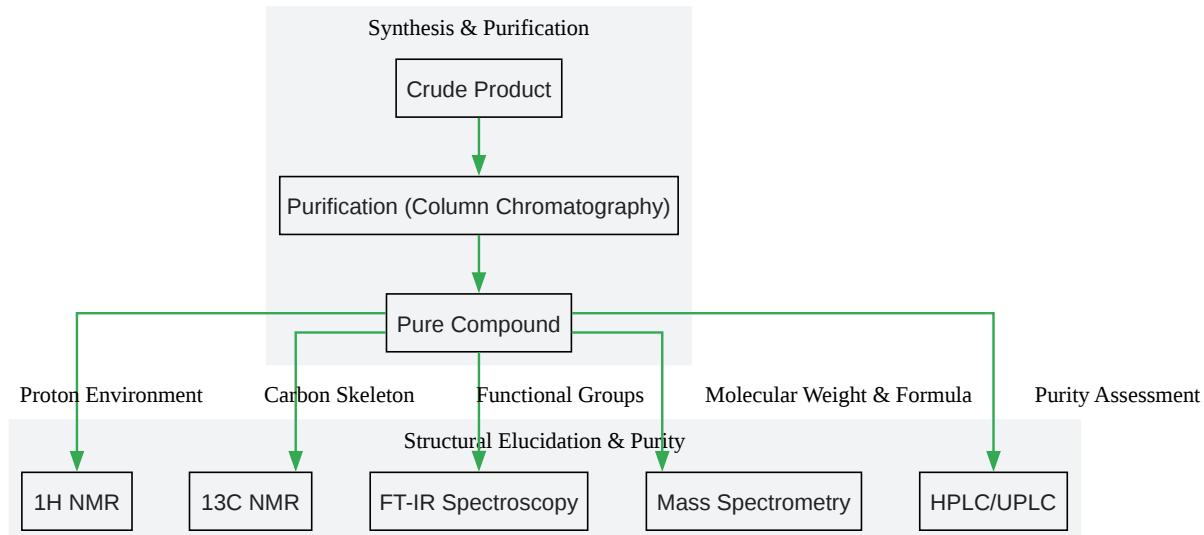


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Proposed Synthesis of **4-Bromothiazole-5-carbonitrile**

Analytical Workflow for Characterization

A standard workflow for the characterization and purity assessment of the synthesized **4-Bromothiazole-5-carbonitrile** is depicted below.

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Analytical Workflow for Characterization

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of **4-Bromothiazole-5-carbonitrile** in any signaling pathways. However, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of **4-Bromothiazole-5-carbonitrile** makes it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.

Conclusion

4-Bromothiazole-5-carbonitrile is a readily available heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide provides a summary of its known properties and offers predicted spectroscopic data to aid in its characterization. The proposed synthetic and analytical workflows provide a practical framework for researchers working with this molecule. Further studies are warranted to elucidate its precise structural details, reactivity, and potential biological activities.

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